molecular formula C12H17ClN2O2S B248527 1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine

1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine

Cat. No. B248527
M. Wt: 288.79 g/mol
InChI Key: YBMNQHRSWHJIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine, also known as CSP, is a synthetic compound that belongs to the piperazine class of molecules. CSP has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. In

Mechanism of Action

1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine works by binding to the SERT protein, which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, 1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine prevents the reuptake of serotonin and increases its concentration in the synaptic cleft. This leads to an increase in serotonin signaling, which can have a variety of effects on the brain and body.
Biochemical and Physiological Effects:
The increased levels of serotonin caused by 1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine can have a variety of biochemical and physiological effects. Serotonin is known to play a role in mood regulation, anxiety, and depression, and 1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine has been shown to have analgesic effects and to reduce the severity of neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine in lab experiments is its selectivity for the SERT protein. This allows researchers to study the role of serotonin in various processes without affecting other neurotransmitter systems. However, 1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine also has some limitations. It has a relatively short half-life and can be rapidly metabolized, which can make it difficult to use in certain experimental paradigms. Additionally, the synthesis of 1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders. 1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential as a treatment for these disorders in humans. Additionally, 1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine may have potential as a tool for studying the role of the serotonin system in addiction and substance abuse. Finally, there is a need for the development of more efficient synthesis methods for 1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine to make it more widely available for research purposes.
Conclusion:
In conclusion, 1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine is a synthetic compound with potential applications in scientific research. Its selectivity for the serotonin transporter protein makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes. While 1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine has some limitations, its potential as a therapeutic agent and tool for studying addiction and substance abuse make it an area of interest for future research.

Synthesis Methods

The synthesis of 1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine involves the reaction of 3-chlorobenzyl chloride with piperazine in the presence of potassium carbonate. The resulting intermediate is then reacted with methylsulfonyl chloride to form 1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine. The yield of this synthesis method is typically around 60%.

Scientific Research Applications

1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine has been found to have a variety of potential applications in scientific research. One of the main areas of interest is its use as a tool to study the serotonin system in the brain. 1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine has been shown to selectively bind to the serotonin transporter (SERT) and inhibit its function, leading to an increase in extracellular serotonin levels. This makes 1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine a valuable tool for studying the role of serotonin in various physiological and pathological processes, including mood regulation, anxiety, and depression.

properties

Product Name

1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine

Molecular Formula

C12H17ClN2O2S

Molecular Weight

288.79 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-methylsulfonylpiperazine

InChI

InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-7-5-14(6-8-15)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3

InChI Key

YBMNQHRSWHJIJF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)Cl

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.